N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
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Overview
Description
“N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of benzothiazole, a bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .
Synthesis Analysis
The synthesis of similar compounds involves the condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux . Another method involves hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These compounds crystallize with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis
The chemical reactions of similar compounds involve classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions . Other significant intermolecular interactions found in the structure include N–H (hydrazonyl)···O (sulfonate) bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a density of 1.320±0.06 g/cm3 and a pKa of 11.21±0.43 .Scientific Research Applications
Electrophysiological Activity
Compounds structurally related to N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide have shown potential in cardiac electrophysiological applications. For instance, N-substituted imidazolylbenzamides and benzene-sulfonamides were synthesized and exhibited potency in in vitro Purkinje fiber assays, indicating their potential as class III electrophysiological agents (Morgan et al., 1990).
Anticonvulsant Activity
Benzothiazole-coupled sulfonamide derivatives have been explored for their anticonvulsant properties. Research in this area has focused on synthesizing compounds and evaluating their anticonvulsant potential in models like the maximal electroshock (MES) model in mice. Certain compounds in this category have shown significant anticonvulsant effects, along with computational studies indicating their interactions with relevant receptors (Khokra et al., 2019).
Anticancer Potential
The structure of N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide lends itself to modifications that can lead to anticancer activity. Derivatives of similar compounds have shown proapoptotic activity, particularly against certain cancer cell lines, indicating their potential use as anticancer agents (Yılmaz et al., 2015).
Antimicrobial Applications
The benzothiazole and sulfonamide components in this compound can be modified to create derivatives with antimicrobial properties. These derivatives have been tested against various microorganisms, showing potential as antimicrobial agents in fields like pharmaceuticals and coatings (Patel et al., 2009).
Antimalarial and Anti-COVID-19 Potential
There's ongoing research into the reactivity and activity of sulfonamides, including derivatives of benzothiazole, in antimalarial and anti-COVID-19 applications. These studies involve both computational calculations and molecular docking to understand the interactions with relevant biological targets (Fahim & Ismael, 2021).
Antiproliferative Activities
N-1,3-benzothiazol-2-ylbenzamide derivatives have been examined for their antiproliferative activity on various cancer cell lines. Some compounds in this category have shown significant inhibitory effects on cell growth, particularly in specific cancer cell lines (Corbo et al., 2016).
Mechanism of Action
While the exact mechanism of action for “N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide” is not available, similar benzothiazole derivatives have been investigated for their biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-5-4-14-27(15-16)32(29,30)19-11-8-18(9-12-19)23(28)26-24-25-21-13-10-17-6-2-3-7-20(17)22(21)31-24/h2-3,6-13,16H,4-5,14-15H2,1H3,(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQWHAPAKDYBJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
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